molecular formula C17H23N3O2 B6976058 N-(1-cyclopropylpiperidin-4-yl)-2-(methoxymethyl)-1,3-benzoxazol-5-amine

N-(1-cyclopropylpiperidin-4-yl)-2-(methoxymethyl)-1,3-benzoxazol-5-amine

Cat. No.: B6976058
M. Wt: 301.4 g/mol
InChI Key: WSOFXEOGAOJYCG-UHFFFAOYSA-N
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Description

N-(1-cyclopropylpiperidin-4-yl)-2-(methoxymethyl)-1,3-benzoxazol-5-amine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzoxazole core, which is known for its biological activity, coupled with a piperidine ring and a cyclopropyl group, adding to its chemical diversity and reactivity.

Properties

IUPAC Name

N-(1-cyclopropylpiperidin-4-yl)-2-(methoxymethyl)-1,3-benzoxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-21-11-17-19-15-10-13(2-5-16(15)22-17)18-12-6-8-20(9-7-12)14-3-4-14/h2,5,10,12,14,18H,3-4,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSOFXEOGAOJYCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC2=C(O1)C=CC(=C2)NC3CCN(CC3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropylpiperidin-4-yl)-2-(methoxymethyl)-1,3-benzoxazol-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzoxazole Core: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the benzoxazole intermediate.

    Cyclopropyl Group Addition: The cyclopropyl group is often introduced through cyclopropanation reactions, which can be facilitated by reagents such as diazomethane or Simmons-Smith reagents.

    Methoxymethyl Group Addition: This step typically involves the reaction of the intermediate with methoxymethyl chloride under basic conditions to introduce the methoxymethyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes with rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropylpiperidin-4-yl)-2-(methoxymethyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated reagents under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(1-cyclopropylpiperidin-4-yl)-2-(methoxymethyl)-1,3-benzoxazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1-cyclopropylpiperidin-4-yl)-2-(methoxymethyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole core is known to interact with various biological macromolecules, potentially inhibiting or modulating their activity. The piperidine and cyclopropyl groups may enhance the compound’s binding affinity and specificity, while the methoxymethyl group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyclopropylpiperidin-4-yl)-1,3-benzoxazol-5-amine: Lacks the methoxymethyl group, which may affect its biological activity and solubility.

    N-(1-cyclopropylpiperidin-4-yl)-2-methyl-1,3-benzoxazol-5-amine: Contains a methyl group instead of a methoxymethyl group, potentially altering its reactivity and pharmacokinetics.

    N-(1-cyclopropylpiperidin-4-yl)-2-(hydroxymethyl)-1,3-benzoxazol-5-amine: Features a hydroxymethyl group, which may enhance its solubility and reactivity in certain chemical reactions.

Uniqueness

N-(1-cyclopropylpiperidin-4-yl)-2-(methoxymethyl)-1,3-benzoxazol-5-amine is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the methoxymethyl group, in particular, can influence its solubility, reactivity, and interaction with biological targets, distinguishing it from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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